molecular formula C5H8FIO B2707437 3-Fluoro-2-(iodomethyl)oxolane CAS No. 2377034-89-2

3-Fluoro-2-(iodomethyl)oxolane

Cat. No.: B2707437
CAS No.: 2377034-89-2
M. Wt: 230.021
InChI Key: RENPANUFEIQEBJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(iodomethyl)oxolane: is an organic compound with the molecular formula C5H8FIO

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2-(iodomethyl)oxolane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorooxolane, which can be obtained by the fluorination of oxolane using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Iodomethylation: The next step involves the introduction of the iodomethyl group. This can be achieved by reacting 3-fluorooxolane with iodomethane in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-2-(iodomethyl)oxolane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodomethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of oxolane.

    Oxidation: Products include hydroxylated or carbonylated oxolane derivatives.

    Reduction: Products include deiodinated oxolane or reduced functional group derivatives.

Scientific Research Applications

Chemistry:

3-Fluoro-2-(iodomethyl)oxolane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique reactivity makes it valuable for introducing fluorine and iodine atoms into target molecules.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize fluorinated analogs of bioactive molecules, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Industry:

In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(iodomethyl)oxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Molecular Targets and Pathways:

The molecular targets and pathways involved in the reactions of this compound are determined by the nature of the nucleophiles, oxidizing agents, or reducing agents used. These reactions can lead to the formation of various intermediates and products that can interact with biological targets or serve as intermediates in further synthetic transformations.

Comparison with Similar Compounds

    3-Fluoro-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    3-Fluoro-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    3-Fluoro-2-(methyl)oxolane: Similar structure but with a methyl group instead of an iodomethyl group.

Uniqueness:

3-Fluoro-2-(iodomethyl)oxolane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The iodomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The fluorine atom enhances the compound’s stability and can influence the electronic properties of the molecule, making it valuable in various synthetic applications.

Properties

IUPAC Name

3-fluoro-2-(iodomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENPANUFEIQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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